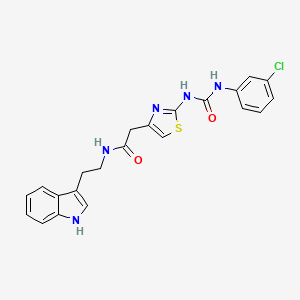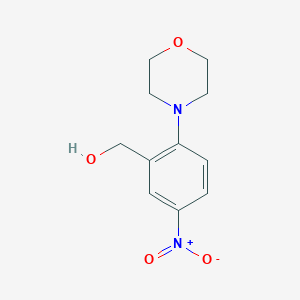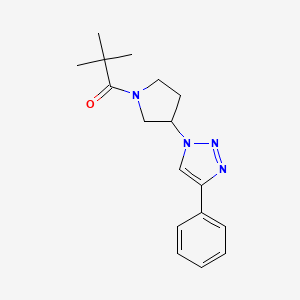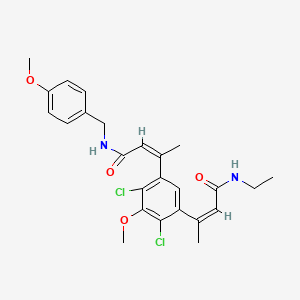
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide, also known as Compound A, is a novel small molecule that has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Derivatives: Compounds with structures related to N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide are often synthesized to explore their biological activities. For example, novel derivatives involving similar thiazole and acetamide components have been synthesized for their potential anti-inflammatory and anticonvulsant activities (Al-Ostoot et al., 2020; Nath et al., 2021).
Molecular Docking and Computational Studies
- Computational Analysis: Computational and molecular docking studies are essential for understanding the interaction of these compounds with biological targets. Such studies help in predicting the efficacy of these molecules against specific proteins or enzymes involved in disease pathways (Al-Ostoot et al., 2020).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Potential: Some derivatives have been investigated for their antimicrobial and antitumor activities, providing a foundation for the development of new therapeutic agents (Yurttaş et al., 2015; Debnath & Ganguly, 2015).
Chemical Properties and Structural Analysis
- Structural and Chemical Analysis: Studies involving similar compounds often include detailed structural analysis, such as X-ray crystallography, to determine the precise arrangement of atoms within the molecule. This information is crucial for understanding the compound's chemical properties and potential interactions with biological molecules (Boechat et al., 2011).
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Thiazole Derivatives
Thiazole derivatives also have a wide range of biological activities . .
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c23-15-4-3-5-16(10-15)26-21(30)28-22-27-17(13-31-22)11-20(29)24-9-8-14-12-25-19-7-2-1-6-18(14)19/h1-7,10,12-13,25H,8-9,11H2,(H,24,29)(H2,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLAJIDOPVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2977747.png)


![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)






![N-(3-ethoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2977765.png)
![ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2977767.png)
![2-(4,6-Dimethoxypyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2977768.png)
![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)